ChoK|A inhibitor-3
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Overview
Description
Choline kinase alpha (ChoKα) is a critical enzyme involved in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes . ChoKα is overexpressed in various tumor cells and has been proposed as a target for personalized medicine, particularly in cancer therapy and rheumatoid arthritis . ChoK|A inhibitor-3 is a compound designed to inhibit the activity of ChoKα, thereby potentially serving as an anticancer agent .
Preparation Methods
The synthesis of ChoK|A inhibitor-3 involves the use of symmetric compounds containing quaternary ammonium groups within heterocyclic head groups connected by an aliphatic spacer . The most effective inhibitors are bis-pyridinium and bis-quinolinium compounds . The preparation method includes the use of carbocyanine dye, JAS239, whose bis-indolium structure conforms to the parameters established for ChoK specificity . The synthesis is carried out using the autoclave method to establish a rapid and high-yield production .
Chemical Reactions Analysis
ChoK|A inhibitor-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its inhibitory activity.
Substitution: Substitution reactions involving the replacement of functional groups can be used to create derivatives with improved properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against ChoKα .
Scientific Research Applications
ChoK|A inhibitor-3 has a wide range of scientific research applications, including:
Mechanism of Action
ChoK|A inhibitor-3 exerts its effects by inhibiting the activity of ChoKα, which catalyzes the phosphorylation of choline to form phosphorylcholine (PCho) in the presence of ATP and magnesium . By blocking this enzymatic activity, the compound prevents the synthesis of phosphatidylcholine, thereby disrupting cell membrane formation and inhibiting cell proliferation . The molecular targets involved include the choline-binding pocket and the hydrophobic groove on the C-terminal lobe of ChoKα .
Comparison with Similar Compounds
ChoK|A inhibitor-3 is compared with other similar compounds, such as:
Hemicholinium-3 (HC-3): A known inhibitor of ChoKα that blocks DNA synthesis stimulation by growth factors.
Bis-pyridinium and bis-quinolinium compounds: These compounds have been defined as potent inhibitors of ChoKα activity.
This compound is unique due to its specific structure and high inhibitory activity against ChoKα, making it a promising candidate for further research and development as an anticancer agent .
Properties
Molecular Formula |
C50H54Br2Cl2N4S2 |
---|---|
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
1-[[4-[2-[4-[[4-[bis(but-3-enyl)amino]-7-chloroquinolin-1-ium-1-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(but-3-enyl)-7-chloroquinolin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C50H54Cl2N4S2.2BrH/c1-5-9-27-53(28-10-6-2)47-25-31-55(49-35-41(51)17-23-45(47)49)37-39-13-19-43(20-14-39)57-33-34-58-44-21-15-40(16-22-44)38-56-32-26-48(46-24-18-42(52)36-50(46)56)54(29-11-7-3)30-12-8-4;;/h5-8,13-26,31-32,35-36H,1-4,9-12,27-30,33-34,37-38H2;2*1H/q+2;;/p-2 |
InChI Key |
PMHQOXILFATTNH-UHFFFAOYSA-L |
Canonical SMILES |
C=CCCN(CCC=C)C1=C2C=CC(=CC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=C(C=CC6=C(C=C5)N(CCC=C)CCC=C)Cl)Cl.[Br-].[Br-] |
Origin of Product |
United States |
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